Kinase Inhibition: Dual RET/TRK Activity as a Differentiator from Single-Target Inhibitors
4-Chloro-9H-pyrimido[4,5-b]indole is the core scaffold for a series of derivatives that function as selective dual RET/TRK inhibitors [1]. This dual inhibitory profile is a key differentiator from highly selective single-target inhibitors like pralsetinib and selpercatinib, which, while potent, place Darwinian-like pressure on tumors, leading to the selection of novel resistance mechanisms such as NTRK fusions. The dual RET/TRK activity of this scaffold is designed to provide blockade against these emerging resistance mechanisms, potentially encompassing more diverse patient genetic backgrounds [1]. While the specific IC50 of the parent 4-chloro compound may vary, the value of the scaffold lies in its demonstrated ability to be optimized into potent dual inhibitors. For context, a derivative from this class, RET/TRKA-IN-1 (Compound 13), exhibits dual inhibition with IC50 values of 0.375 µM for RET and inhibits cell viability in LC-2 and KM12 cells with GI50 values of 0.72 and 0.25 µM, respectively [2].
| Evidence Dimension | Kinase Inhibition Profile and Resistance Mitigation Strategy |
|---|---|
| Target Compound Data | Core scaffold for dual RET/TRK inhibitors [1] |
| Comparator Or Baseline | Highly selective RET inhibitors (e.g., pralsetinib, selpercatinib) |
| Quantified Difference | Dual RET/TRK inhibition vs. selective RET inhibition. Dual inhibition is hypothesized to block the emergence of NTRK-fusion-mediated resistance [1]. For a class analog, RET/TRKA-IN-1 shows RET IC50 = 0.375 µM and TRK activity [2]. |
| Conditions | Biochemical kinase inhibition assays; cellular viability assays in LC-2 (RET-driven) and KM12 (TRK-driven) cancer cell lines [2] |
Why This Matters
This scaffold addresses a clinically relevant limitation of highly selective kinase inhibitors, offering a strategic advantage for research programs aimed at developing therapies with a lower propensity for acquired resistance.
- [1] Ryan, K.; et al. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorg. Med. Chem. 2024, 106, 117749. DOI: 10.1016/j.bmc.2024.117749. View Source
- [2] RET/TRKA-IN-1 (Compound 13) Product Database. PeptideDB. Bioactivity data: RET IC50 = 0.375 µM; LC-2 GI50 = 0.72 µM; KM12 GI50 = 0.25 µM. View Source
